1-Benzyl-4-cyclohexylpyrrolidin-3-amine
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Overview
Description
1-Benzyl-4-cyclohexylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a cyclohexyl group attached to the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable amine with a cyclohexyl ketone to form the pyrrolidine ring
Industrial Production Methods
Industrial production of 1-Benzyl-4-cyclohexylpyrrolidin-3-amine may involve the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency. This method allows for the rapid heating of reaction mixtures, leading to shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-cyclohexylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amine derivatives.
Scientific Research Applications
1-Benzyl-4-cyclohexylpyrrolidin-3-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-cyclohexylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-aminopyrrolidine: Similar structure but lacks the cyclohexyl group.
1-Benzyl-3-methylpyrrolidin-3-amine: Contains a methyl group instead of a cyclohexyl group.
Pyrrolidine-2,5-diones: Different functional groups but share the pyrrolidine ring structure.
Uniqueness
1-Benzyl-4-cyclohexylpyrrolidin-3-amine is unique due to the presence of both benzyl and cyclohexyl groups, which contribute to its distinct chemical and biological properties. These groups enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
1-benzyl-4-cyclohexylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c18-17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1,3-4,7-8,15-17H,2,5-6,9-13,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGYCJUMFOKBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CN(CC2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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